Furopyrans

Furopyran derivatives are a class of heterocyclic organic compounds characterized by a five-membered ring containing a pyran moiety with a fused furan ring, making them unique structural entities in medicinal chemistry and material science. These molecules exhibit diverse chemical properties due to their conjugated system, which allows for various electronic effects and potential applications.

In pharmaceuticals, furopyrans have shown promise as intermediates or lead compounds in the development of drugs targeting specific biological pathways. Their ability to modulate enzyme activity, inhibit receptors, or serve as agonists/antagonists makes them attractive candidates for further research. Additionally, certain furopyran derivatives possess photochemical properties that could be utilized in photodynamic therapy and fluorescent probes.

In materials science, these compounds can form the basis of novel polymers with tailored optical and electronic properties, making them valuable in the fields of organic electronics, sensors, and optoelectronics. The versatile nature of furopyrans allows for modifications through functional groups to optimize their performance in various applications.

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

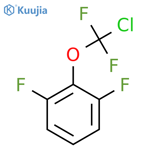

|

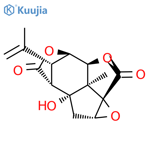

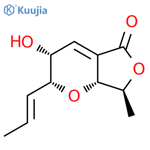

5H-Furo[2,3-c]pyran-4(7H)-one | 1538344-57-8 | C7H6O3 |

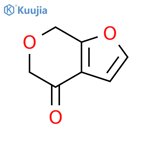

|

Minisecolide D | 1967030-78-9 | C28H38O9 |

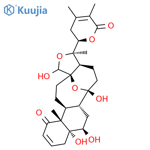

|

Eribulin mesylate | 441045-17-6 | C40H59NO11.CH4O3S |

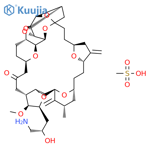

|

miniolutelide | 1012080-79-3 | C26H32O10 |

|

3-Methyl 2H-Furo2,3-cpyran-2-one | 857054-02-5 | C8H6O3 |

|

Picrotoxinin | 17617-45-7 | C15H16O6 |

|

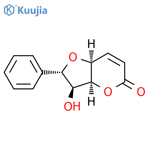

(2R,3R,3As,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one | 124868-11-7 | C13H12O4 |

|

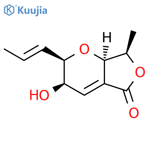

5H-Furo[3,4-b]pyran-5-one, 2,3,7,7a-tetrahydro-3-hydroxy-7-methyl-2-(1E)-1-propenyl-, (2R,3R,7R,7aR)-rel- (9CI) | 503178-80-1 | C11H14O4 |

|

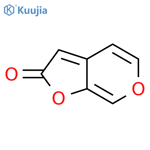

2H-Furo2,3-cpyran-2-one | 857054-03-6 | C7H4O3 |

|

(2R,3R,7S,7Ar)-3-hydroxy-7-methyl-2-[(E)-prop-1-enyl]-2,3,7,7a-tetrahydrofuro[3,4-b]pyran-5-one | 505081-54-9 | C11H14O4 |

Gerelateerde literatuur

-

2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

5. Book reviews

Aanbevolen leveranciers

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten

-

(±)-1-Phenyl-d5-ethanol Cas No: 90162-45-1

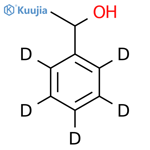

(±)-1-Phenyl-d5-ethanol Cas No: 90162-45-1 -

-

-

-